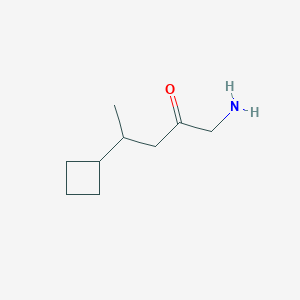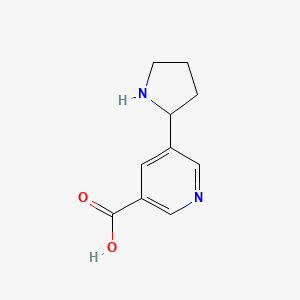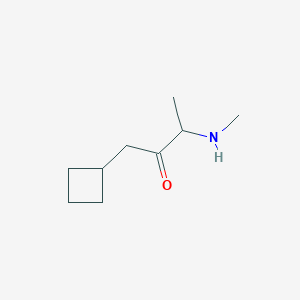
1-Amino-4-cyclobutylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-cyclobutylpentan-2-one is an organic compound with the molecular formula C₉H₁₇NO It is a cycloalkane derivative, characterized by a cyclobutyl ring attached to a pentanone backbone with an amino group at the first carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-cyclobutylpentan-2-one can be achieved through several methods. One common approach involves the reaction of cyclobutylmethyl ketone with ammonia under specific conditions to introduce the amino group. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets the required specifications for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-4-cyclobutylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include cyclobutyl-substituted alcohols, ketones, and various amino derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-4-cyclobutylpentan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving cycloalkane chemistry.
Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Amino-4-cyclobutylpentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group allows the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-4-cyclopentylpentan-2-one: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
1-Amino-4-cyclohexylpentan-2-one: Contains a cyclohexyl ring, offering different steric and electronic properties.
1-Amino-4-cyclopropylpentan-2-one: Features a cyclopropyl ring, which introduces significant ring strain and reactivity.
Uniqueness
1-Amino-4-cyclobutylpentan-2-one is unique due to its cyclobutyl ring, which provides a balance between ring strain and stability. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-amino-4-cyclobutylpentan-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(5-9(11)6-10)8-3-2-4-8/h7-8H,2-6,10H2,1H3 |
Clé InChI |
MGHODTNXSZSZDV-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)CN)C1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163479.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid](/img/structure/B13163488.png)





![4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one](/img/structure/B13163535.png)
![2-{[(Pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B13163540.png)


